molecular formula C11H8ClFN2O B11802174 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11802174
M. Wt: 238.64 g/mol
InChI Key: WBECRYODRBBNGG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a pyrrolidine ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Ring: The chloro and fluoro-substituted phenyl ring is attached to the pyrrolidine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may interact with kinases or other signaling proteins, modulating their activity and influencing cell proliferation or apoptosis.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical properties and biological activities.

    1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-methanol:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H8ClFN2O/c12-9-3-8(1-2-10(9)13)15-5-7(4-14)11(16)6-15/h1-3,7H,5-6H2

InChI Key

WBECRYODRBBNGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC(=C(C=C2)F)Cl)C#N

Origin of Product

United States

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